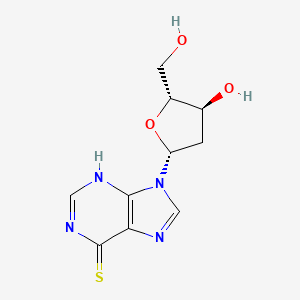

2'-Deoxy-6-thioinosine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O3S/c15-2-6-5(16)1-7(17-6)14-4-13-8-9(14)11-3-12-10(8)18/h3-7,15-16H,1-2H2,(H,11,12,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WACLJMMBCDNRJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2NC=NC3=S)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20945040 | |

| Record name | 9-(2-Deoxypentofuranosyl)-9H-purine-6-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2239-64-7, 2946-46-5 | |

| Record name | Inosine, 2'-deoxy-6-thio- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Inosine, 2'-deoxy-6-thio- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90557 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002693713 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(2-Deoxypentofuranosyl)-9H-purine-6-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Mercaptopurine-2-deoxyriboside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Overview of Purine Nucleoside Analogs in Chemical Biology and Drug Discovery Research

Purine (B94841) nucleoside analogs are a class of synthetic compounds structurally similar to the natural purine nucleosides, adenosine (B11128) and guanosine (B1672433). nih.govbenthamscience.com This structural mimicry allows them to interfere with various cellular processes, particularly those involving nucleic acid synthesis and metabolism. nih.govresearchgate.net Their primary mechanism of action often involves a three-step intracellular phosphorylation to form triphosphate metabolites. nih.govresearchgate.net These active metabolites can then compete with their natural counterparts, leading to the inhibition of essential enzymes like DNA and RNA polymerases or their incorporation into growing DNA or RNA chains, which can halt further elongation or disrupt function. nih.govnih.gov

This ability to disrupt nucleic acid synthesis has made purine nucleoside analogs a cornerstone in the development of antiviral and anticancer drugs. benthamscience.comnih.gov By selectively targeting the rapid replication of viral genomes or the uncontrolled proliferation of cancer cells, these compounds have led to the creation of important therapies. nih.govmdpi.com Well-known examples of purine nucleoside analogs with established clinical activity include fludarabine, cladribine, and pentostatin. nih.govbenthamscience.com The success of these initial compounds has spurred the synthesis and investigation of novel analogs with the aim of discovering new therapeutic agents. benthamscience.comnih.gov

Rationale for Investigating Modified Deoxynucleosides in Academic Research

Academic research into modified deoxynucleosides, including 2'-Deoxy-6-thioinosine, is driven by the need to understand fundamental biological processes and to develop novel molecular tools and therapies. google.com These synthetic analogs serve as powerful biochemical probes to investigate the mechanisms of enzymes involved in DNA and RNA metabolism. nih.govcsuohio.edu By introducing specific modifications to the nucleobase or the sugar moiety, researchers can study how these changes affect enzyme-substrate interactions, providing insights into enzyme fidelity, active site architecture, and catalytic mechanisms. csuohio.edunih.gov

For example, fluorescent nucleoside analogs are used to observe minute changes within DNA in real-time, helping to study DNA-protein interactions and nucleic acid structure. cancer.govoup.com The substitution of a single atom, such as replacing an oxygen with a sulfur to create a thionucleoside like this compound, can significantly alter the molecule's properties, including its hydrogen bonding patterns and electronic distribution. oup.com These alterations can lead to compounds with enhanced biological activity, improved metabolic stability, or different enzyme specificities. rsc.org This line of inquiry is not only crucial for understanding the intricacies of cellular machinery but also for the rational design of next-generation drugs with improved efficacy and reduced side effects. nih.gov

Historical Context of 2 Deoxy 6 Thioinosine in Synthetic and Biochemical Studies

Strategies for Nucleobase and Sugar Moiety Modification in this compound Synthesis

The construction of this compound and its derivatives hinges on strategic modifications of the purine (B94841) and sugar components. These modifications can be broadly categorized into direct functionalization of the purine ring and the formation of the critical glycosidic bond that links the base to the sugar.

Direct Functionalization Approaches of the Purine Ring System at the C6 Position

Direct functionalization of the purine ring at the C6 position is a key strategy for introducing the thione group. One common approach involves the conversion of a more readily available purine nucleoside, such as 2'-deoxyinosine. This transformation can be achieved through a multi-step process that activates the C6 position for subsequent nucleophilic substitution.

A notable method involves the treatment of a protected 2'-deoxyinosine derivative with a reagent that converts the C6-hydroxyl group into a better leaving group. For instance, reaction with a sulfonyl chloride can form a sulfonate ester, which is then susceptible to displacement by a sulfur nucleophile to introduce the desired thione functionality.

Another direct approach involves the use of metal-catalyzed cross-coupling reactions. mdpi.com While often applied for C-C bond formation, these methods can be adapted for the introduction of sulfur-containing moieties. mdpi.com Additionally, radical reactions, such as Minisci-type reactions, offer a metal-free alternative for the direct acylation of the C6 position of purines, which could potentially be adapted for the introduction of thio-containing groups. rsc.org

| Reagent/Method | Position of Functionalization | Description |

| I2/Ph3P/EtN(i-Pr)2 | C6 | Treatment of protected inosine (B1671953) or 2'-deoxyinosine derivatives with this reagent system in the presence of a cyclic secondary amine or imidazole (B134444) leads to the formation of 6-N-(substituted)purine nucleosides. nih.gov |

| Pd-catalyzed/Cu-mediated | C8 | Direct C8-H arylation of inosine and 2'-deoxyinosine can be achieved with iodobenzene. mdpi.com |

| TBHP-induced Minisci-type reaction | C6 | A metal-free method for the direct acylation of purines at the C6-position using aldehydes. rsc.org |

Glycosidic Bond Formation Methodologies for Deoxyribonucleosides

The formation of the N-glycosidic bond between the purine base and the 2-deoxyribose sugar is a fundamental step in the synthesis of this compound. Several methods have been developed to achieve this with control over the stereochemistry at the anomeric carbon (C1').

One classical approach is the fusion method , which involves heating a mixture of the purine base and an activated sugar derivative. However, this method often results in a mixture of anomers and requires subsequent separation.

More stereoselective methods often employ glycosyl donors with a leaving group at the anomeric position and a protected sugar moiety. The reaction of these donors with a silylated purine base in the presence of a Lewis acid catalyst can lead to the desired β-anomer with high selectivity. The choice of protecting groups on the sugar can influence the stereochemical outcome of the glycosylation reaction.

Enzymatic methods using nucleoside deoxyribosyltransferases also offer a highly stereoselective route to nucleoside synthesis. ebi.ac.uk These enzymes catalyze the transfer of a deoxyribosyl group from a donor nucleoside to an acceptor purine base, typically with excellent control over the β-configuration of the glycosidic bond. ebi.ac.uk

Precursor Chemistry and Intermediate Transformations in this compound Production

The synthesis of this compound often relies on the chemical transformation of readily available precursors, such as 2'-deoxyinosine. These transformations involve carefully controlled reactions to introduce the thione functionality and ensure the correct stereochemistry.

Conversion from 2'-Deoxyinosine and Related Purine Deoxyribosides

A common and efficient pathway to this compound starts from 2'-deoxyinosine. This process typically involves the activation of the C6 position of the purine ring, followed by the introduction of a sulfur atom.

One established method involves the trifluoroacetylation of 2'-deoxyinosine to protect the hydroxyl groups of the sugar moiety. cdnsciencepub.com The resulting 3',5'-bis-O-trifluoroacetyl-2'-deoxyinosine is then treated with a chlorinating agent, such as a DMF-thionyl chloride complex, to yield 6-chloropurine 2'-deoxyriboside. cdnsciencepub.com This chlorinated intermediate is then reacted with a hydrosulfide source to displace the chloride and form this compound. cdnsciencepub.com

Another approach utilizes a sulfhydrolysis method starting from 2'-deoxyadenosine (B1664071). exlibrisgroup.com This multi-step synthesis involves the formation of 2'-deoxyadenosine 1-oxide, which undergoes rearrangement to provide a suitable intermediate for sulfhydrolysis, ultimately yielding 6-mercaptopurine 2'-deoxyriboside (an alternative name for this compound). exlibrisgroup.comnih.gov

A more recent method involves the use of a convertible nucleoside, O6-phenyl-2'-deoxyinosine, which can be incorporated into DNA via standard solid-phase synthesis. tandfonline.comrwth-aachen.de Subsequent treatment with aqueous sodium hydrogen sulfide introduces the sulfur functionality in a one-pot reaction that also deprotects other nucleobases and cleaves the oligonucleotide from the solid support. tandfonline.comrwth-aachen.de

| Starting Material | Key Intermediate(s) | Reagents for Thiolation |

| 2'-Deoxyinosine | 3',5'-bis-O-trifluoroacetyl-2'-deoxyinosine, 6-chloropurine 2'-deoxyriboside | Hydrosulfide cdnsciencepub.com |

| 2'-Deoxyadenosine | 2'-Deoxyadenosine 1-oxide | Aqueous pyridine-hydrogen sulfide exlibrisgroup.com |

| O6-phenyl-2'-deoxyinosine | N/A (used in solid-phase synthesis) | Aqueous sodium hydrogen sulfide tandfonline.com |

Stereoselective Synthesis and Regiocontrol in Nucleoside Derivatization

Achieving the correct stereochemistry and regiochemistry during the synthesis of nucleoside analogs is paramount. In the context of this compound, this primarily concerns the β-configuration of the glycosidic bond and the selective modification of the C6 position of the purine ring.

Stereoselective glycosylation methods, as discussed in section 2.1.2, are crucial for establishing the correct anomeric configuration. The use of participating protecting groups on the sugar moiety can direct the incoming nucleobase to the β-face of the oxocarbenium ion intermediate, leading to the desired stereoisomer.

Regiocontrol in the functionalization of the purine ring is often dictated by the inherent reactivity of the different positions. The C6 position of purines like inosine is electrophilic and thus susceptible to nucleophilic attack, making it a prime target for modification. However, in some cases, protection of other reactive sites, such as the N1 or N7 positions, may be necessary to ensure selective reaction at C6. For instance, alkylation of 2'-deoxyinosine under Mitsunobu conditions can lead to undesired N1-propargylation, highlighting the importance of carefully chosen reaction conditions and protecting groups to achieve the desired regioselectivity. nih.gov

Scalability Considerations for Research Material Production

The production of this compound and its derivatives in sufficient quantities for extensive research is a critical consideration. The transition from laboratory-scale synthesis to the production of larger batches of material requires methodologies that are not only high-yielding but also robust, convenient, and cost-effective. The need for significant amounts of related compounds for fields like cancer gene therapy underscores the importance of scalable synthetic routes. tandfonline.com

Several of the developed synthetic methods offer advantages in terms of scalability. The stereospecific sodium salt glycosylation procedure is particularly noteworthy due to its consistently high yields, which is a primary factor in scaling up production. researchgate.netcapes.gov.br A process that provides the target compound in high yield minimizes waste and reduces the need for extensive purification, making it more efficient for larger scales.

Practical considerations also play a significant role in scalability. The development of an odorless procedure using reagents like 2-ethylhexyl 3-mercaptopropionate (B1240610) represents a major process improvement. nih.gov By eliminating the use of volatile and malodorous sulfur reagents, the synthesis becomes more manageable and safer on a larger scale, reducing engineering control requirements and improving the working environment. Efficient, high-yielding, and convenient palladium-catalyzed cross-coupling reactions have also been described as a facile methodology for producing related purine nucleosides in significant amounts. tandfonline.com Collectively, these advancements in yield, convenience, and process safety are key drivers for the successful and scalable production of this compound for research purposes.

Substrate Recognition and Metabolism by Intracellular Enzymes in Model Systems

This compound, a purine nucleoside analog, undergoes intracellular activation through phosphorylation, a critical step for its biological activity. medchemexpress.com This process is primarily mediated by nucleoside kinases, with deoxycytidine kinase (dCK) playing a significant role. nih.gov Deoxycytidine kinase is a key enzyme in the nucleoside salvage pathway, responsible for the phosphorylation of natural deoxyribonucleosides like 2'-deoxycytidine, 2'-deoxyadenosine, and 2'-deoxyguanosine (B1662781) to their monophosphate forms. nih.gov This reaction is the rate-limiting step in providing deoxynucleoside triphosphates for DNA replication and repair. nih.gov

The broad substrate specificity of dCK allows it to phosphorylate a variety of nucleoside analogs, including those used in anticancer and antiviral therapies. nih.govptbioch.edu.pl This promiscuity extends to this compound, which is recognized as a substrate and converted to its 5'-monophosphate analog. This initial phosphorylation is crucial as it traps the molecule within the cell and primes it for subsequent metabolic conversions. ptbioch.edu.plresearchgate.net The efficiency of this phosphorylation can be influenced by the intracellular concentrations of other nucleotides, such as CTP and UTP, which can act as allosteric regulators of dCK activity. core.ac.uk

Further phosphorylation events are catalyzed by other kinases. Nucleoside monophosphate kinases convert the monophosphate form to the diphosphate (B83284) analog, and subsequently, nucleoside diphosphate kinases generate the active triphosphate form. nih.govmdpi.com For instance, the conversion of 6-thioGMP to 6-thioGDP is catalyzed by human guanylate kinase. mpg.de The resulting triphosphate analog, such as 2'-deoxy-6-thioguanosine 5'-triphosphate (dThioGTP), can then interfere with nucleic acid synthesis. nih.govnih.gov

| Enzyme | Substrate(s) | Product(s) | Significance |

|---|---|---|---|

| Deoxycytidine Kinase (dCK) | This compound | This compound monophosphate | Initiates intracellular activation. nih.gov |

| Nucleoside Monophosphate Kinases | This compound monophosphate | This compound diphosphate | Second phosphorylation step. nih.govmpg.de |

| Nucleoside Diphosphate Kinases | This compound diphosphate | This compound triphosphate | Formation of the active triphosphate analog. mdpi.com |

Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway that catalyzes the reversible phosphorolytic cleavage of the N-glycosidic bond of purine nucleosides, yielding the corresponding purine base and ribose-1-phosphate (B8699412) or deoxyribose-1-phosphate. drugbank.comuniprot.org PNP preferentially acts on 6-oxopurine nucleosides such as inosine and guanosine (B1672433), and to a lesser extent, their 2'-deoxy counterparts. drugbank.comuniprot.org

Given that this compound is a structural analog of deoxyinosine, it has the potential to be a substrate for PNP. This enzymatic action would lead to the cleavage of this compound into 6-mercaptopurine (6-MP), a well-known thiopurine drug, and deoxyribose-1-phosphate. This conversion represents a significant metabolic pathway for this compound, effectively making it a prodrug for 6-MP. The released 6-MP can then enter other metabolic pathways, including conversion to thioinosine monophosphate (TIMP) by hypoxanthine-guanine phosphoribosyltransferase (HGPRT). oncohemakey.comnih.gov

The action of PNP on this compound and its analogs can have significant implications for their therapeutic activity. For instance, the related compound beta-2'-deoxythioguanosine has been suggested to act as a latent form of 6-thioguanine (B1684491) (TG) due to its rapid and extensive degradation. nih.gov

Once this compound is converted to its monophosphate form, or when 6-mercaptopurine (derived from PNP action) is converted to thioinosine monophosphate (TIMP) by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), it enters a complex network of metabolic pathways. patsnap.comrupahealth.com TIMP is a central metabolite that can be further processed by several enzymes.

One major pathway involves the conversion of TIMP to thioguanine nucleotides. researchgate.netnih.gov This occurs through the sequential action of inosine monophosphate dehydrogenase (IMPDH), which converts TIMP to thioxanthosine monophosphate (TXMP), and then guanosine monophosphate synthetase (GMPS), which converts TXMP to thioguanosine monophosphate (TGMP). nih.govunits.it TGMP can then be further phosphorylated to thioguanosine diphosphate (TGDP) and thioguanosine triphosphate (TGTP). nih.gov

| Metabolite | Enzyme(s) | Product(s) | Metabolic Consequence |

|---|---|---|---|

| Thioinosine monophosphate (TIMP) | IMPDH, GMPS | Thioguanine nucleotides (TGNs) | Incorporation into DNA and RNA. nih.gov |

| Thioinosine monophosphate (TIMP) | Thiopurine S-methyltransferase (TPMT) | Methyl-thioinosine monophosphate (MeTIMP) | Inhibition of de novo purine synthesis. researchgate.netresearchgate.net |

Potential for Purine Nucleoside Phosphorylase (PNP) Action

Interference with Endogenous Nucleotide Metabolism in Cellular Models

The metabolites of this compound, particularly methyl-thioinosine monophosphate (MeTIMP), can significantly disrupt the de novo synthesis of purines. researchgate.net The de novo pathway is a multi-step process that synthesizes purine nucleotides from simpler precursors, with inosine monophosphate (IMP) being the initial purine product. columbia.edu This pathway is particularly crucial for rapidly proliferating cells, which have a high demand for nucleotides for DNA and RNA synthesis. nih.govresearchgate.net

MeTIMP acts as a potent inhibitor of glutamine-5-phosphoribosylpyrophosphate amidotransferase (PRPP amidotransferase), the rate-limiting enzyme in the de novo purine synthesis pathway. patsnap.comdrugbank.com By inhibiting this key enzyme, MeTIMP effectively shuts down the production of new purine nucleotides, leading to a depletion of the intracellular purine pool. nih.gov This inhibition contributes significantly to the antiproliferative effects of thiopurines. oncohemakey.comresearchgate.net

In addition to interfering with de novo synthesis, this compound and its metabolites also impact the purine salvage pathways. These pathways recycle purine bases and nucleosides generated from the degradation of DNA and RNA. wikipedia.orgresearchgate.net The key enzymes in this pathway are hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine (B156593) phosphoribosyltransferase (APRT), which convert purine bases back into nucleotides. libretexts.org

As previously mentioned, this compound itself is a substrate for enzymes in the salvage pathway, such as deoxycytidine kinase and purine nucleoside phosphorylase. nih.govuniprot.org Its conversion to active metabolites relies on these salvage enzymes. Furthermore, the resulting thiopurine nucleotides can compete with their endogenous counterparts for various enzymes, thereby disrupting the normal flux of the salvage pathway. For instance, the parent compound 6-mercaptopurine competes with hypoxanthine (B114508) and guanine (B1146940) for HGPRT. drugbank.com This competition and the subsequent formation of fraudulent nucleotides interfere with the normal regulation and function of the purine salvage machinery.

Perturbation of De Novo Purine Synthesis Pathways

Intracellular Distribution and Fate in Research Cell Lines

The intracellular journey of this compound, a purine nucleoside analog, is a critical aspect of its biochemical activity observed in research settings. medchemexpress.com Its distribution and subsequent metabolic fate within the cell determine its ultimate interaction with cellular machinery. Upon administration to cell cultures, the compound must first traverse the cell membrane to exert its effects.

Cellular uptake is largely mediated by equilibrative nucleoside transporters (ENTs). jst.go.jp Studies in human colon cancer cell lines, such as HCT116, have demonstrated that the uptake of nucleoside analogs is a facilitated diffusion process, sensitive to inhibitors like S-(4-nitrobenzyl)-6-thioinosine (NBMPR). jst.go.jp This suggests that transporters like ENT1, which are ubiquitously expressed in human tissues, play a key role in the initial entry of this compound into the cytoplasm. jst.go.jp

Once inside the cell, this compound undergoes a series of enzymatic conversions, as it is a prodrug that requires activation. nih.gov The primary metabolic pathway involves its conversion to active thioguanine nucleotides (TGNs). nih.gov This activation is initiated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT), which converts the compound into its monophosphate form. nih.govnih.gov Further phosphorylation steps lead to the formation of deoxy-6-thioguanosine 5'-triphosphate (dGTPs or 6-thio-dGTP). istanbul.edu.trresearchgate.net

The ultimate fate for a significant portion of these active metabolites is incorporation into the cell's genetic material. oup.com Research has consistently identified the incorporation of its metabolite, 6-thioguanine, into DNA as a primary locus of action. oup.comresearchgate.net This event has been observed across various cancer cell lines, including leukemia and breast cancer cells. istanbul.edu.tracs.org For instance, studies using EcR293-TPMT/20 cells, a human embryonic kidney cell line engineered to express thiopurine methyltransferase (TPMT), have shown a dose-dependent increase in the incorporation of deoxythioguanosine (dGˢ) into genomic DNA following exposure to thiopurine drugs. researchgate.net

The level of incorporation and cytotoxicity can be modulated by cellular enzymes. Thiopurine S-methyltransferase (TPMT) is a key enzyme that inactivates thiopurines by methylation, and its expression levels can significantly alter the amount of dGˢ incorporated into DNA. nih.govresearchgate.net In cells with higher TPMT activity, the levels of dGˢ incorporation are significantly lower. researchgate.net Besides incorporation into DNA, the metabolites of this compound can also be found in RNA. researchgate.net The degradation of thiopurines can also occur, leading to metabolites such as 6-thioxanthine (B131520) and 6-thiouric acid, which are then excreted from the cell. nih.gov

Research Findings on Intracellular Fate

Detailed studies have quantified the intracellular fate of this compound metabolites. The following table summarizes research findings on the incorporation of deoxythioguanosine (dGˢ) into the DNA of a specific research cell line.

Table 1: Deoxythioguanosine (dGˢ) Incorporation into Genomic DNA of EcR293-TPMT/20 Cells Data derived from studies on cells treated for 24 hours with 6-thioguanine (6-TG), a related thiopurine that leads to the same active metabolites.

| 6-TG Concentration (µM) | dGˢ per 10⁶ dG in Uninduced Cells | dGˢ per 10⁶ dG in TPMT-Induced Cells |

| 1.7 | 1000 | 400 |

| 2.8 | 1500 | 600 |

| 5.0 | 2200 | 900 |

| 10.0 | 3000 | 1500 |

| 20.0 | 4000 | 2000 |

| 40.0 | 5500 | 2800 |

| This table is generated based on graphical data presented in Coulthard et al., 2002. researchgate.net The values are estimations from the published chart for illustrative purposes. |

This data clearly demonstrates that for both uninduced and TPMT-induced cells, there is a direct correlation between the concentration of the parent compound and the level of dGˢ incorporation into DNA. researchgate.net It also highlights the significant impact of the metabolic enzyme TPMT on the ultimate fate of this compound metabolites within the cell. researchgate.net

Molecular Interactions and Structural Implications of 2 Deoxy 6 Thioinosine Incorporation into Nucleic Acids

Integration into DNA and RNA Structures in In Vitro Systems

The site-specific incorporation of 2'-Deoxy-6-thioinosine (dI⁶ˢ) and its corresponding guanine (B1146940) analog, 2'-Deoxy-6-thioguanosine (dG⁶ˢ), into oligonucleotides is achieved through chemical synthesis. thegoodscentscompany.comoup.com This process requires specialized strategies to protect the reactive thione group from oxidation and hydrolysis during the synthesis and deprotection steps. oup.com For instance, using a cyanoethyl protecting group for the thione functionality allows for the successful synthesis of oligonucleotides containing these modifications without significant degradation to their deoxyguanosine or deoxyinosine counterparts. oup.com

Once synthesized, the triphosphate form of the related nucleoside, 2'-deoxy-6-thioguanosine 5'-triphosphate (S⁶dGTP), serves as a precursor for enzymatic incorporation into DNA by various DNA polymerases. nih.govru.nl Similarly, the ribonucleoside analog, 6-thioguanosine (B559654), can be converted into its triphosphate form (TGTP) and integrated into RNA. collectionscanada.gc.ca The incorporation of these thiopurines into the cellular DNA is a critical step for their therapeutic effects. nih.govnih.gov

Conformational Changes and Helix Stability in Modified Oligonucleotides

The substitution of the C6-oxygen atom in inosine (B1671953) or guanosine (B1672433) with a larger sulfur atom introduces notable changes to the structure and stability of nucleic acid helices.

The replacement of the C6-carbonyl oxygen with sulfur alters the electronic and steric properties of the purine (B94841) base. Quantum chemical calculations show that while 6-thioguanine (B1684491) has H-bonding and stacking properties similar to guanine, the hydrogen bonds involving the thio-group have a reduced electrostatic component and enhanced dispersion attraction. core.ac.uk The N-H···S hydrogen bonds are longer and weaker than the corresponding N-H···O bonds found in canonical base pairs. oup.com This weakening of hydrogen bonds can significantly alter base pair dynamics. Studies on duplex DNA containing 6-thioguanine paired with cytosine revealed an approximately 80-fold decrease in the base pair lifetime compared to a standard G-C pair. nih.gov

The incorporation of 6-thio-modified nucleosides generally leads to a destabilization of the DNA duplex. For example, a duplex containing a single 2'-deoxy-6-thioguanosine paired with cytosine (dG⁶ˢ•dC) shows a melting temperature (Tₘ) decrease of about 6°C compared to the unmodified duplex. nih.gov A duplex containing this compound paired with 4-thiouracil (B160184) (dI⁶ˢ•dU⁴ˢ) melted at 56°C, a full 10°C lower than the corresponding natural A•T pair in the same sequence context. beilstein-journals.org Interestingly, a mismatch between 6-thioguanine and thymine (B56734) (S⁶G•T) was found to be surprisingly more stable than the S⁶G•C pair. nih.gov

Conversely, the presence of related thionucleosides, such as 2'-deoxy-6-thioxanthosine and 2'-deoxy-6-thioguanosine, has been shown to significantly enhance the formation and stability of DNA triplexes. Current time information in Durgapur, IN. The consecutive arrangement of these modified residues can increase the triplex-forming ability of oligonucleotides more than 50-fold compared to their unmodified counterparts. Current time information in Durgapur, IN.

| Oligonucleotide Duplex Sequence Context | Modification | Melting Temperature (Tₘ) | Change in Tₘ vs. Unmodified | Reference |

|---|---|---|---|---|

| 14mer duplex | Native A/T pair | 66 °C | N/A | beilstein-journals.org |

| 14mer duplex | dI⁶ˢ•dU⁴ˢ pair | 56 °C | -10 °C | beilstein-journals.org |

| 13mer duplex | Native G/C pair | 58.4 °C | N/A | nih.gov |

| 13mer duplex | dG⁶ˢ•dC pair | 52.5 °C | ~ -6 °C | nih.gov |

Alterations in Base Pairing and Stacking Interactions

Modulation of Nucleic Acid-Protein Interactions

The structural and dynamic changes induced by this compound affect how proteins, particularly those involved in DNA replication and repair, interact with the modified nucleic acid.

The triphosphate form of 2'-deoxy-6-thioguanosine (S⁶dGTP) is an effective substrate for several purified human DNA polymerases, including polymerases α, δ, and γ. nih.gov Kinetic studies show that S⁶dGTP can efficiently substitute for the natural dGTP in DNA synthesis reactions. nih.gov The binding affinity (Kₘ) of S⁶dGTP is very similar to that of dGTP for these polymerases; however, the maximum reaction velocity (Vₘₐₓ) is reduced by 25-50%, indicating that it is incorporated more slowly than the natural nucleotide. nih.gov At higher concentrations, S⁶dGTP can also be misincorporated opposite thymine residues. nih.gov Further oxidation of the incorporated 6-thioguanine base can create lesions that act as a strong block to DNA polymerase elongation. nih.gov

| DNA Polymerase | Substrate | Apparent Kₘ (μM) | Relative Vₘₐₓ (% of natural) |

|---|---|---|---|

| Human Polymerase α | dGTP | 1.2 | 100% |

| S⁶dGTP | 1.2 | ~50-75% | |

| Human Polymerase δ | dGTP | 2.8 | 100% |

| S⁶dGTP | 3.6 | ~50-75% | |

| Human Polymerase γ | dGTP | 0.8 | 100% |

| S⁶dGTP | 0.8 | ~50-75% |

Incorporation of thiopurines into DNA can also perturb RNA transcription. collectionscanada.gc.ca While specific studies on RNA polymerase transcription through a this compound lesion are limited, research on other lesions shows that transcription elongation factors can regulate the bypass of damaged bases by RNA polymerase II. nih.govnih.govnih.gov

The cellular response to DNA containing 6-thiopurines is heavily mediated by DNA repair pathways, particularly the DNA mismatch repair (MMR) system. nih.govnih.gov Mismatches formed by 6-thioguanine, such as a dG⁶ˢ•T pair, are recognized and bound by the human MMR protein complex hMutSα. nih.gov In MMR-proficient cells, this recognition triggers a signaling cascade involving the ATR-Chk1 pathway, which leads to a prolonged arrest in the G2/M phase of the cell cycle and subsequent apoptosis. nih.gov This process is initiated by the introduction of single-strand breaks by the MMR machinery as it attempts to process the lesion. nih.gov

In contrast, the base excision repair (BER) pathway appears less likely to process 6-thioinosine. BER is initiated by DNA glycosylases that recognize specific types of base damage. wikipedia.orgnih.gov The human MUTYH glycosylase, which repairs oxidative damage by excising adenine (B156593) mispaired with 8-oxoguanine, relies critically on the 2-amino group of the guanine analog for recognition. Since this compound lacks this 2-amino group, it is not a substrate for MUTYH-mediated repair. This suggests that the cell primarily relies on the MMR pathway to respond to mispairs involving this therapeutic nucleoside analog.

Advanced Research Applications and Methodological Utility of 2 Deoxy 6 Thioinosine

Development of Chemical Probes for Biochemical Investigations

A chemical probe is a small molecule designed to selectively engage a specific protein target, allowing researchers to study the protein's function within a complex biological environment like a cell. promega.ca The development of such probes is a cornerstone of chemical biology, providing tools to manipulate and understand cellular pathways with precision. mskcc.org

In the context of 2'-Deoxy-6-thioinosine and related thiopurines, research has focused on developing probes that target the metabolic pathways these compounds enter. Thiopurines are metabolized into active forms, such as 6-thio-guanosine triphosphate (6-thio-GTP) and 6-thio-deoxyguanosine triphosphate (6-thio-dGTP), which are then incorporated into RNA and DNA. nih.gov The enzyme NUDT15 (Nudix Hydrolase 15) plays a crucial "housekeeping" role by hydrolyzing these active metabolites back to their monophosphate forms, thereby limiting their cytotoxic effects. nih.gov

This understanding has led to the rational design of chemical probes to inhibit NUDT15. For instance, the small-molecule inhibitor TH1760 was developed as a potent and selective chemical probe for NUDT15. nih.gov Researchers demonstrated that TH1760 binds directly to the catalytic pocket of NUDT15. By inhibiting the enzyme, the probe significantly increases the intracellular accumulation of active thiopurine metabolites, leading to enhanced incorporation into DNA and increased cytotoxicity. nih.gov The use of an inactive analog of the probe confirmed that this effect was a direct result of NUDT15 inhibition. nih.gov Such probes are instrumental for biochemical investigations, allowing researchers to elucidate the biological functions of enzymes like NUDT15 and explore new therapeutic strategies. nih.gov

Design of Modified Oligonucleotides for Structural and Functional Studies

The chemical synthesis of oligonucleotides (short DNA or RNA strands) allows for the site-specific incorporation of modified nucleosides, such as this compound or its close analog 2'-deoxy-6-thioguanosine (d(s⁶G)), to study their effects on nucleic acid structure and function. nih.govnih.gov Introducing these analogs into DNA or RNA can significantly alter their properties, providing insights that are not achievable with natural nucleic acids alone. scielo.br

The synthesis of oligonucleotides containing a thionucleoside like d(s⁶G) presents unique challenges because the thione group is susceptible to oxidation and hydrolysis during standard synthesis procedures. nih.govoup.com To overcome this, researchers have developed specialized protection strategies. A notable approach involves using a cyanoethyl group to protect the thione functionality and a phenoxyacetyl group for the exocyclic amine. nih.govoup.com This strategy allows for the successful automated synthesis and subsequent deprotection of the oligonucleotide without significant degradation of the sulfur-containing base. oup.com

The primary motivation for incorporating these analogs is to probe the structural and functional consequences of replacing a standard base. The substitution of oxygen with the larger sulfur atom at the C6 position, along with alterations in hydrogen bonding patterns (N-H---S vs. N-H---O), is predicted to cause significant distortions in the DNA helix. oup.com These structural changes are fundamental to the biological activity of thiopurine antimetabolites. oup.com By designing and studying these modified oligonucleotides, scientists can precisely define the nature of these helical distortions and understand how they are recognized by cellular machinery, impacting processes like DNA replication and repair. nih.govnih.gov

| Modification Type | Example Modification | Impact on Oligonucleotide | Research Application |

| Thionucleoside | 2'-deoxy-6-thioguanosine | Alters helical structure and hydrogen bonding. oup.com | Studying DNA damage and repair mechanisms; Probing protein-DNA interactions. nih.govnih.gov |

| 2'-Sugar Modification | 2'-O-methyl, 2'-fluoro | Increases binding affinity to RNA and enhances nuclease resistance. scielo.brresearchgate.net | Development of antisense therapeutics; RNA structure-function analysis. researchgate.net |

| Universal Base | Deoxyxanthosine (dX) | Can pair with multiple natural bases. genelink.com | Expanding the genetic alphabet; Studying DNA polymerase fidelity. genelink.com |

Application in Cell-Based Assays for Pathway Elucidation

Cell-based assays are powerful tools that use living cells to investigate biological pathways and determine the effects of external compounds. nih.govbmglabtech.com These assays are critical for understanding how molecules like this compound function within a physiological context to elucidate complex signaling networks. nih.gov

Purine (B94841) analogs such as this compound are known to exert their biological effects by being metabolized and incorporated into DNA, which can inhibit DNA synthesis and trigger apoptosis (programmed cell death). medchemexpress.com Cell-based assays are essential for dissecting these mechanisms. For example, researchers can expose cancer cell lines to the compound and measure various endpoints to understand the pathway of cytotoxicity. Common assays include:

Proliferation Assays: These measure the rate of cell division, often by incorporating labeled nucleosides like BrdU, to determine if the compound inhibits cell growth. bmglabtech.com

Apoptosis Assays: These detect markers of programmed cell death to confirm the mechanism of cell killing.

Metabolite Analysis: Advanced techniques like mass spectrometry can be used to quantify the intracellular levels of the compound's metabolites, such as 6-thio-dGTP, and measure their incorporation into the cellular DNA. nih.gov

A key application is in pathway elucidation through functional genomics. As seen with the NUDT15 inhibitor probe, cell-based assays are used to validate the role of specific proteins in a drug's metabolic pathway. nih.gov By treating cells with a thiopurine, with and without the NUDT15 inhibitor, and observing a significant increase in cell death, researchers could confirm the critical role of NUDT15 in deactivating the drug. nih.gov This approach allows for a clear elucidation of the pathway and identifies potential targets for combination therapies.

Use in Structure-Activity Relationship (SAR) Studies of Purine Analogs

Structure-Activity Relationship (SAR) studies are a fundamental component of medicinal chemistry and pharmacology. They involve the systematic synthesis of a series of related compounds (analogs) to determine how specific changes in molecular structure affect their biological activity. capes.gov.brnih.gov This process is crucial for optimizing lead compounds into effective and specific drugs.

Purine analogs have long been the subject of extensive SAR studies. capes.gov.brresearchgate.net By modifying the purine core at various positions, including the C2, C6, and N9 positions, researchers can probe the interactions of these molecules with their biological targets and refine their activity. This compound, with its defining thione group at the 6-position, is part of this broad class of compounds.

A recent example of SAR in this area involved the synthesis and evaluation of twenty-nine 6-modified purine riboside analogs. nih.gov These compounds, featuring different substitutions at the 6-position, were tested in a cell-based assay for their ability to activate the human Stimulator of Interferon Genes (hSTING), a key protein in the innate immune system. The study found that certain 6-O-alkyl nucleoside analogs could effectively activate hSTING without causing cellular toxicity. nih.gov Such SAR studies are invaluable for:

Identifying the specific chemical features required for a desired biological effect.

Improving the potency and selectivity of a compound for its target.

Discovering novel "first-in-class" molecules that can modulate important biological pathways for therapeutic benefit in areas like cancer, infectious diseases, and neurodegenerative disorders. nih.gov

Future Directions and Emerging Research Avenues for 2 Deoxy 6 Thioinosine

Exploration of Novel Synthetic Routes and Analog Design

The synthesis of 2'-deoxy-6-thioinosine and its analogs is an area of continuous development, aimed at improving efficiency, yield, and enabling the creation of novel derivatives with enhanced biological properties. A primary challenge in the synthesis of thionucleosides like this compound is the protection of the thione group to prevent unwanted side reactions such as oxidation and hydrolysis during oligonucleotide synthesis. oup.com

One established method for preparing this compound (also known as 6-mercaptopurine (B1684380) 2'-deoxyriboside) involves the direct conversion of 2'-deoxyinosine (B131508). This process starts with the enzymatic deamination of 2'-deoxyadenosine (B1664071) to yield 2'-deoxyinosine. The hydroxyl groups of the deoxyribose sugar are then protected, for instance, by trifluoroacetylation. The protected intermediate can then be reacted with a thionyl chloride complex to produce a 6-chloropurine (B14466) 2'-deoxyriboside. Subsequent displacement of the chloride with a hydrosulfide (B80085) group yields this compound after deprotection. cdnsciencepub.com

Future synthetic explorations focus on refining these multi-step processes. Novel strategies often involve developing more efficient protecting groups for the thione functionality. For example, the S-cyanoethyl group has been successfully used for 2'-deoxy-6-thioguanosine, which can be deprotected under specific conditions without significant conversion of the thione to its oxo-analog. oup.com Similar strategies could be adapted for this compound synthesis.

Analog design is a critical component of future research, aiming to create derivatives with improved therapeutic potential or utility as research probes. This involves modifying either the purine (B94841) base or the deoxyribose sugar. thieme-connect.com

Sugar Modifications: An example includes the synthesis of 2'-deoxy-2'-fluoro-6-S-methyl-6-thio-arabino-inosine, a purine nucleoside analog designed to have antitumor activity. medchemexpress.com Another approach involves replacing the 3'-oxygen atom with sulfur to create 3'-thio-nucleoside analogues, which can be used to study ribozyme mechanisms and increase resistance to nuclease degradation. thieme-connect.com

Base Modifications: The 6-thio group itself is a key point for modification. For instance, S-alkylation can produce derivatives like 6-S-(p-nitrobenzyl)thiopurine 2'-deoxyriboside or 6-methylthiopurine 2'-deoxyriboside. cdnsciencepub.com The ProTide pronucleotide technology, which masks the nucleoside monophosphate with an aryloxyphosphoramidate group, has been applied to 6-thioinosine to potentially improve its activity. core.ac.uk

The design of such analogs is often guided by computational modeling and a "scaffold morphing" approach, where parts of a known active molecule are progressively replaced to create a novel chemical entity with desired properties. drugdesign.org These new analogs hold promise for various applications, from anticancer agents to novel treatments for parasitic diseases like African trypanosomiasis. medchemexpress.comacs.org

Table 1: Examples of this compound Analogs and Synthetic Strategies

| Analog/Strategy | Focus Area | Potential Application | Reference |

| 6-Chloropurine 2'-deoxyriboside conversion | Synthetic Route | Intermediate for 6-substituted nucleosides | cdnsciencepub.com |

| S-Cyanoethyl protection | Synthetic Route | Protection of thione group during synthesis | oup.com |

| 2'-Deoxy-2'-fluoro-6-S-methyl-6-thio-arabino-inosine | Analog Design (Sugar Mod.) | Antitumor activity | medchemexpress.com |

| 2'-Deoxy-3'-thioinosine | Analog Design (Sugar Mod.) | Ribozyme mechanism studies, nuclease resistance | thieme-connect.com |

| 6-S-Alkyl derivatives | Analog Design (Base Mod.) | Modified biological activity | cdnsciencepub.com |

| 6-Thioinosine ProTides | Analog Design (Phosphate Mod.) | Improved drug delivery and activity | core.ac.uk |

Advanced Spectroscopic and Structural Biology Characterization of Modified Nucleic Acids

Incorporating this compound or its close analog 2'-deoxy-6-thioguanosine into DNA and RNA provides a unique probe for investigating nucleic acid structure and dynamics using advanced analytical techniques. Future research will increasingly rely on these methods to elucidate the precise molecular consequences of this modification.

Thermodynamic and Circular Dichroism (CD) Studies provide complementary insights. The incorporation of 2'-deoxy-6-thioguanosine has been reported to diminish the thermodynamic stability of DNA duplexes. nih.gov CD spectroscopy, which is sensitive to the helical structure of nucleic acids, can further characterize the structural impact. For RNA duplexes containing 6-thioguanosine (B559654), the effects on structure are negligible, a finding that is important for its application in photocrosslinking studies where maintaining the native structure is crucial. nih.gov

Advanced Spectroscopic Methods like Raman spectroscopy are emerging as powerful tools. Micro-Raman spectroscopy, combined with computational calculations, can identify and quantify modified nucleotides. cnr.it This could be applied to detect and study this compound within complex biological samples. Furthermore, techniques like force spectroscopy can mechanically unfold single DNA hairpins containing modified bases to precisely measure intra- and intermolecular forces, providing data on hybridization stability and stacking interactions. rsc.org

Structural Biology techniques , particularly X-ray crystallography, offer atomic-level resolution of modified nucleic acids. While a crystal structure specifically for a this compound-containing duplex is a future goal, existing structures of other modified nucleic acids provide a blueprint for such investigations. iu.edumdpi.com Determining the high-resolution structure of DNA containing this compound would provide definitive insights into bond lengths, angles, and helical parameters, explaining how this modification is recognized by enzymes and other proteins. nih.gov

Table 2: Impact of 6-Thioguanine (B1684491)/6-Thioinosine on Nucleic Acid Properties

| Property | Observation | Technique(s) | Reference |

| DNA Structure | Subtle, localized changes; modest base pair opening | NMR Spectroscopy | nih.gov |

| DNA Dynamics | ~80-fold decrease in base pair lifetime | NMR Spectroscopy | nih.gov |

| DNA Stability | Diminished thermodynamic stability (lower Tm) | UV Thermal Denaturation | nih.govnih.gov |

| RNA Structure | Negligible effect on helical structure | CD Spectroscopy, Thermodynamics | nih.gov |

| Base Pairing | Weakened Watson-Crick H-bonds with cytosine | NMR Spectroscopy | nih.gov |

Development of New Research Tools Based on this compound

The unique properties of this compound and its derivatives make them valuable for the development of new research tools to probe complex biological systems. Future work will likely expand their applications in molecular and cellular biology.

A primary application stems from the photosensitive nature of thionucleosides like 6-thioguanosine, a close relative of this compound. nih.gov These molecules can be used as photo-crosslinking agents . When incorporated into a nucleic acid sequence and exposed to UV light, they can form covalent bonds with adjacent molecules, including proteins or other nucleic acids. This feature is a powerful tool for:

Mapping Nucleic Acid-Protein Interactions: Identifying the specific proteins that bind to a particular DNA or RNA sequence.

Probing 3D Structure: Determining the spatial arrangement of nucleic acid strands within complex folded structures. nih.gov

The utility of 6-thioguanosine in these studies is enhanced by the finding that its presence in RNA helices does not significantly alter their structure, ensuring that the interactions being studied are physiologically relevant. nih.gov

Another emerging application is the use of this compound and its analog 6-thio-2'-deoxyguanosine (B1664700) (6-thio-dG) as tools to investigate telomere biology . Research has shown that 6-thio-dG is recognized and incorporated by the telomerase enzyme into newly synthesized telomeres. istanbul.edu.tr This incorporation alters the structure and function of telomeres, leading to the loss of protective protein complexes and inducing telomere dysfunction. This makes 6-thio-dG a valuable chemical probe to:

Study the mechanisms of telomere maintenance.

Investigate the consequences of telomere damage in cancer and aging.

Screen for new drugs that target telomerase or telomere stability. istanbul.edu.tr

The development of a research tool involves a systematic process, starting with identifying a research problem and designing a tool that can validly and reliably measure the intended variable. jmas.in In this context, this compound-based molecules are being developed as specialized tools to answer specific biological questions that would be difficult to address with conventional methods.

Uncovering Additional Biochemical Mechanisms in Preclinical Models

Future preclinical research aims to further unravel the biochemical mechanisms through which this compound exerts its biological effects, particularly its anticancer properties. While it is known to function as a purine antimetabolite that inhibits DNA synthesis and induces apoptosis, the detailed downstream pathways are still being explored. nih.govmedchemexpress.com

A key area of investigation is the consequence of its incorporation into genomic DNA. The structural and dynamic perturbations caused by the thione base are thought to be a primary source of its cytotoxicity. nih.gov These subtle changes can interfere with the activity of essential DNA-processing enzymes and can serve as recognition signals for other proteins, such as those involved in the DNA mismatch repair (MMR) pathway. The interplay between thiopurine-damaged DNA and the MMR system is a critical determinant of cellular fate and a promising avenue for future research.

Preclinical studies using cancer cell lines and xenograft animal models are crucial for this work. For instance, in A549 lung cancer xenograft models, treatment with 6-thio-2'-deoxyguanosine led to significant tumor reduction and induced telomere dysfunction within the tumor cells. istanbul.edu.tr These studies demonstrated that the compound could be incorporated into telomeres during replication, providing a novel telomere-targeted anticancer strategy. istanbul.edu.tr

Future research will likely focus on:

Identifying Resistance Mechanisms: Some cancer cell lines show resistance to 6-thio-dG. Uncovering the genetic and epigenetic basis for this resistance, such as the hypermethylation of specific genes, will be essential for developing strategies to overcome it. istanbul.edu.tr

Exploring New Therapeutic Areas: The activity of related 6-thio-substituted nucleoside analogs against parasites like Trypanosoma suggests that this compound derivatives could be explored as treatments for infectious diseases. acs.org Preclinical models for these diseases would be essential to validate these new applications.

Investigating Pro-drugs and Delivery Systems: The use of pro-drug approaches, such as the ProTide technology, for 6-thioinosine aims to enhance its delivery and activation within target cells. core.ac.uk Preclinical models are vital for evaluating the efficacy and bioactivation mechanisms of these next-generation compounds.

Table 3: Investigated and Potential Mechanisms in Preclinical Models

| Mechanism | Model System | Key Findings/Future Focus | Reference(s) |

| Telomere Dysfunction | Cancer cell lines, Lung cancer xenografts | Incorporation into telomeres leads to cell death; provides a telomere-targeted therapy approach. | istanbul.edu.tr |

| DNA Structural Perturbation | In vitro DNA duplexes | Altered DNA dynamics provides a basis for recognition by cellular machinery and cytotoxicity. | nih.gov |

| Inhibition of Purine Synthesis | General cellular models | Acts as an antimetabolite, inducing apoptosis. | nih.govmedchemexpress.com |

| Antiparasitic Activity | Trypanosoma species (in vitro) | Analogs show potent activity, suggesting a new therapeutic avenue for infectious diseases. | acs.org |

| Drug Resistance | Cancer cell lines | Identifying gene expression and methylation patterns associated with resistance to guide future therapies. | istanbul.edu.tr |

Q & A

Basic: What are the established synthetic routes for 2'-Deoxy-6-thioinosine, and how do reaction conditions influence yield and purity?

Answer:

this compound is synthesized via oxidation of 6-sulfenamide intermediates. For example, treatment of 6-thiopurine derivatives (e.g., this compound) with chloramine generates sulfenamides, which are oxidized using meta-chloroperbenzoic acid (mCPBA) to yield sulfonamide derivatives. Critical parameters include stoichiometric control of mCPBA (excess oxidant ensures complete conversion but may risk over-oxidation) and reaction temperature (20–25°C optimizes yield while minimizing side reactions). Purification via reverse-phase HPLC or silica chromatography is recommended to isolate the product from unreacted precursors .

Basic: How can researchers validate the structural integrity of this compound in oligonucleotide conjugates?

Answer:

Structural validation requires a combination of:

- Mass spectrometry (MS): High-resolution ESI-MS confirms molecular weight and disulfide bond formation in cross-linked oligonucleotides.

- UV-Vis spectroscopy: Thionucleosides exhibit distinct absorption maxima (e.g., 330–340 nm for 6-thioinosine), enabling quantification of incorporation efficiency.

- NMR spectroscopy: - and -NMR resolve regioselectivity of sulfur substitution and verify sugar puckering conformations.

Cross-referencing with databases like NIST Chemistry WebBook ensures spectral alignment with reference data .

Advanced: What experimental designs are optimal for studying protein-DNA interactions involving this compound cross-links?

Answer:

Disulfide cross-linking between this compound and complementary thionucleosides (e.g., dT4S or dU4S) enables reversible locking of base pairs to study enzymes like flap endonucleases (FEN1). Key steps:

Oligonucleotide design: Incorporate dI6S at specific positions in synthetic ODNs; use reducing agents (e.g., DTT) to control cross-link formation.

Enzyme assays: Monitor cleavage kinetics (e.g., gel electrophoresis or FRET) under varying redox conditions to assess substrate recognition.

Crystallography: Co-crystallize cross-linked DNA with target proteins to resolve structural determinants of binding specificity .

Advanced: How can researchers resolve contradictions in cross-linking efficiency reported for this compound?

Answer:

Discrepancies in cross-linking efficiency often arise from:

- Steric interference: Bulky substituents near the disulfide bond hinder enzyme access. Mitigate by optimizing linker-free designs (e.g., direct S–S bonding) .

- Redox conditions: Ambient oxygen or trace metal ions may prematurely oxidize thiol groups. Use anaerobic buffers and chelating agents (e.g., EDTA) during synthesis.

- Quantitative validation: Pair HPLC-based yield measurements with MALDI-TOF MS to distinguish intact cross-links from hydrolysis byproducts .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Storage: Store lyophilized powder at –20°C under inert gas (argon) to prevent degradation; avoid long-term storage due to instability.

- Decontamination: Clean spills with ethanol-scrubbed surfaces and adsorbents (diatomite).

- PPE: Wear nitrile gloves, safety goggles, and lab coats; use fume hoods for weighing and synthesis.

- Disposal: Follow hazardous waste regulations for thiol-containing compounds .

Advanced: How does this compound’s redox activity influence its utility in studying base-flipping mechanisms?

Answer:

The reversible disulfide bond in dI6S-cross-linked DNA mimics transient base unpairing during enzyme catalysis. For example, FEN1 requires unpairing of terminal nucleotides for cleavage. Experimental strategies include:

- Single-molecule FRET: Track real-time conformational changes under redox gradients.

- Kinetic isotope effects (KIE): Compare values with deuterated substrates to probe rate-limiting steps.

- Computational modeling: MD simulations of cross-linked DNA-protein complexes predict steric clashes and binding energetics .

Basic: What analytical techniques are recommended for quantifying this compound degradation products?

Answer:

- HPLC-DAD: Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to separate thiol oxidation byproducts (e.g., sulfinic/sulfonic acids).

- LC-MS/MS: MRM transitions (e.g., m/z 269 → 152 for dI6S) enable sensitive detection of trace degradation species.

- Stability studies: Accelerated aging at 40°C/75% RH identifies degradation pathways; correlate with Arrhenius modeling to predict shelf-life .

Advanced: How can researchers align this compound studies with rigorous hypothesis-testing frameworks?

Answer:

- Research question formulation: Define causal hypotheses (e.g., “Does dI6S cross-linking alter FEN1’s substrate specificity?”) rather than descriptive queries.

- Negative controls: Include non-cross-linked oligonucleotides and catalytically inactive enzyme mutants.

- Statistical power: Use G*Power to calculate sample sizes for ANOVA or t-tests, ensuring α=0.05 and β=0.2.

- Reproducibility: Pre-register protocols on platforms like OSF to mitigate confirmation bias .

Basic: What are the limitations of using this compound in in vitro enzymatic assays?

Answer:

- Enzyme inhibition: Free thiols may chelate metal cofactors (e.g., Mg) essential for catalysis. Counteract by adding excess MgCl.

- Non-specific binding: Thionucleosides exhibit higher hydrophobicity; optimize assay buffer ionic strength to reduce aggregation.

- Photodegradation: Shield reactions from UV light to prevent disulfide bond cleavage .

Advanced: How can computational chemistry enhance the design of this compound-containing probes?

Answer:

- Docking simulations: AutoDock Vina predicts binding poses of cross-linked DNA with target proteins (e.g., DNA repair enzymes).

- QM/MM calculations: Assess redox potentials of disulfide bonds to optimize stability under physiological conditions.

- Machine learning: Train models on existing ODN-protein interaction datasets to predict optimal dI6S incorporation sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.